(4-Nitrophenyl)methyl 3-aminobut-2-enoate
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Overview
Description
(4-Nitrophenyl)methyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a methyl ester, and an aminobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with (4-nitrophenyl)methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 3-aminobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(4-Nitrophenyl)methyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the aminobutenoate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methyl 3-aminobut-2-enoate
- (4-Chlorophenyl)methyl 3-aminobut-2-enoate
- (4-Bromophenyl)methyl 3-aminobut-2-enoate
Uniqueness
(4-Nitrophenyl)methyl 3-aminobut-2-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in reactions requiring electron-withdrawing groups and in studies involving electron transfer processes.
Properties
CAS No. |
61312-83-2 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H12N2O4/c1-8(12)6-11(14)17-7-9-2-4-10(5-3-9)13(15)16/h2-6H,7,12H2,1H3 |
InChI Key |
VYGMIONXHGKIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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